Regiochemical Identity: 5-Bromo-4-carboxylate vs. 4-Bromo-5-carboxylate Regioisomer Confirmed by Orthogonal Structural Descriptors
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3) and its regioisomer methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 120781-00-2) share identical molecular formulas (C₆H₇BrN₂O₂, MW 219.04) but are unambiguously distinguished by their InChI Keys: GRRFNSRETLLTBQ-UHFFFAOYSA-N vs. RMSUVILQYCFVRD-UHFFFAOYSA-N, respectively . The target compound places the electron-withdrawing methyl ester at C-4 and bromine at C-5, whereas the regioisomer reverses this arrangement. This difference is critical because the carboxylate group exerts a strong electron-withdrawing effect that activates the adjacent C–Br bond toward oxidative addition in palladium-catalyzed reactions, while simultaneously directing electrophilic or Pd-mediated C–H functionalization to specific positions on the ring . The regiochemical assignment is further corroborated by the compound's SMILES notation O=C(C1=C(Br)N(C)C=N1)OC .
| Evidence Dimension | Regiochemical identity (substitution pattern) |
|---|---|
| Target Compound Data | CAS 120781-01-3; InChI Key GRRFNSRETLLTBQ-UHFFFAOYSA-N; Br at C-5, CO₂Me at C-4 |
| Comparator Or Baseline | CAS 120781-00-2; InChI Key RMSUVILQYCFVRD-UHFFFAOYSA-N; Br at C-4, CO₂Me at C-5 (regioisomer) |
| Quantified Difference | Structurally non-identical regioisomers; different InChI Keys; distinct canonical SMILES; different electronic activation of the imidazole ring |
| Conditions | Structural identity confirmed by InChI Key, IUPAC name, and SMILES comparison; both compounds commercially catalogued |
Why This Matters
Procuring the incorrect regioisomer will direct subsequent cross-coupling or functionalization chemistry to a different ring position, potentially yielding an entirely different final compound and invalidating a synthetic route.
